Home > Products > Screening Compounds P145623 > Levomethadyl acetate hydrochloride
Levomethadyl acetate hydrochloride - 43033-72-3

Levomethadyl acetate hydrochloride

Catalog Number: EVT-273431
CAS Number: 43033-72-3
Molecular Formula: C23H32ClNO2
Molecular Weight: 390.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levomethadyl acetate hydrochloride is a diarylmethane.
Levomethadyl Acetate Hydrochloride is the hydrochloride salt form of levomethadyl acetate, a synthetic mu-receptor agonist with analgesic activity. Levomethadyl acetate hydrochloride mimics the actions of endogenous peptides at CNS opioid receptors, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. Levomethadyl acetate hydrochloride has less severe withdrawal symptoms compared to the morphine-like agents. In addition, with chronic use, levomethadyl acetate hydrochloride produces cross-tolerance to the effects of other mu-receptor agonists, thereby decreasing the physical dependence.
A narcotic analgesic with a long onset and duration of action.
Overview

Levomethadyl acetate hydrochloride, also known as levacetylmethadol, is a synthetic opioid analgesic. It is primarily utilized in the treatment of opioid dependence and is structurally similar to methadone, exhibiting a long duration of action due to its active metabolites. This compound is classified as a narcotic analgesic, which means it is effective in relieving pain but also carries a risk of dependence and toxicity, particularly as it is more potent than morphine .

Synthesis Analysis

Methods and Technical Details

The synthesis of levomethadyl acetate hydrochloride involves several steps starting from acetylmethadol. The process includes:

  1. Acetylation of Methadol: This initial step modifies methadol to create acetylmethadol.
  2. Resolution of the Racemic Mixture: The racemic mixture is resolved to isolate the levo isomer, which is crucial for the desired pharmacological effects.
  3. Formation of Hydrochloride Salt: The final product is converted into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications.

Industrial production emphasizes optimized reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Reaction Conditions

The synthesis typically employs various reagents and conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
  • Substitution Reactions: Nucleophilic substitution can occur at the nitrogen atom using alkyl halides or acyl chlorides.
Molecular Structure Analysis

Levomethadyl acetate hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms that contribute to its pharmacological properties. The molecular formula for levomethadyl acetate hydrochloride is C19H26ClNC_{19}H_{26}ClN with a molecular weight of approximately 305.88 g/mol. Its structure includes multiple functional groups that facilitate its interaction with opioid receptors in the body .

Structural Data

  • Molecular Weight: 305.88 g/mol
  • Chemical Structure: The compound features a phenolic ring structure with an amine group that plays a critical role in its activity as an opioid receptor agonist.
Chemical Reactions Analysis

Levomethadyl acetate hydrochloride can undergo various chemical reactions:

  1. Oxidation: This reaction can lead to the formation of N-oxide derivatives.
  2. Reduction: Reduction processes can yield demethylated metabolites.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Technical Details

  • Oxidizing Agents: Commonly used agents include hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride is often employed for reduction processes.
  • Substituents: Various nucleophiles can be used to form substituted derivatives depending on the desired outcome.
Mechanism of Action

Levomethadyl acetate hydrochloride acts primarily as an agonist at the mu-opioid receptors in the central nervous system. Its mechanism involves binding to these receptors, leading to an inhibition of pain pathways and modulation of neurotransmitter release. This results in analgesic effects similar to those produced by morphine but with a longer duration due to its active metabolites .

Process and Data

The drug's pharmacokinetics indicate that it has a prolonged half-life, allowing for less frequent dosing compared to other opioids. Its efficacy in treating opioid dependence stems from its ability to reduce withdrawal symptoms while minimizing euphoric effects, making it suitable for maintenance therapy in addiction treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levomethadyl acetate hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water, which facilitates its use in aqueous solutions for oral administration.

Chemical Properties

  • Partition Coefficient: The octanol-water partition coefficient is reported at 405:1 at physiological pH, indicating high lipophilicity which may influence its absorption and distribution within biological systems .
  • Stability: As with many synthetic opioids, stability under various conditions is crucial for maintaining efficacy and safety.
Applications

Levomethadyl acetate hydrochloride has significant scientific applications:

  • Clinical Research: It is extensively studied for its role in treating opioid dependence and managing chronic pain conditions.
  • Analytical Chemistry: Used as a reference compound in developing analytical methods for detecting opioids in biological samples.
  • Pharmaceutical Development: Employed in research aimed at creating new formulations or synthetic routes for opioid medications .
Historical Synthesis & Developmental Trajectory of Levomethadyl Acetate Hydrochloride

Origins in Methadone Analog Research: Structural Optimization Strategies

Levomethadyl acetate hydrochloride (LAAM) emerged from systematic structural optimization of methadone analogs during mid-20th century opioid research. Chemists at Eli Lilly and Merck pioneered acetylation of methadone’s hydroxyl group, yielding α-methadyl acetate—a racemic mixture later resolved into its optically active isomers [9]. The levo-isomer (levomethadyl acetate) demonstrated superior pharmacological properties over the dextro-counterpart, including:

  • Extended Duration: Hepatic N-demethylation converts LAAM into active metabolites nor-LAAM and dinor-LAAM, with elimination half-lives exceeding 48 hours [6] [9].
  • Enhanced Receptor Binding: As a full μ-opioid receptor agonist, LAAM’s metabolites exhibit higher binding affinity than methadone, enabling sustained suppression of withdrawal symptoms and heroin craving [1] [8].
  • Reduced Toxicity: Animal studies revealed levo-LAAM’s LD₅₀ (172.8 mg/kg orally in mice) was significantly higher than racemic or dextro-forms, supporting clinical translation [9].

Table 1: Key Structural Modifications from Methadone to LAAM

CompoundCore StructureCritical ModificationPharmacological Impact
MethadoneDiphenylheptylamineHydroxyl group at C3Daily dosing required
Racemic α-AcetylmethadolDiphenylheptylacetateAcetyl ester at C3Prodrug with extended metabolism
Levomethadyl acetate(3S,6S)-isomerStereoselective synthesisOptimized safety/efficacy profile

Chronology of FDA Approval & Global Regulatory Divergence

LAAM’s regulatory journey reflects shifting risk-benefit assessments in addiction medicine:

  • 1985: Granted Orphan Drug designation (January 24) for "treatment of heroin addicts suitable for maintenance on opiate agonists," sponsored by Biodevelopment Corporation [2].
  • 1993: Received full FDA approval (July 9) as Orlaam® (10 mg/mL oral solution) for opiate dependence management, with exclusivity until 2000 [2] [6].
  • 1994-2000: Adopted cautiously in US clinics under 42 CFR Part 8, restricting distribution to SAMHSA-certified Opioid Treatment Programs [6].
  • 2001: European Medicines Agency (EMEA) suspended marketing authorization due to post-marketing reports of torsades de pointes [4] [9].
  • 2003: Manufacturer (Roxane Laboratories) discontinued US distribution, citing commercial viability rather than safety mandates [3] [6].
  • 2011: FDA determined withdrawal not due to safety/effectiveness concerns, allowing potential ANDA approvals [3].

Table 2: Global Regulatory Milestones for LAAM

YearRegion/AgencyDecisionBasis
1985US FDAOrphan DesignationUnmet need in refractory opioid dependence
1993US FDAFull ApprovalClinical trials vs. methadone [1]
2001EU EMEAMarket SuspensionVentricular arrhythmia risk [4]
2003USVoluntary WithdrawalCommercial factors [3]
2011US FDAANDA Pathway OpenedNo safety-linked withdrawal [3]

Discontinuation Drivers: Cardiac Risk Paradigms vs. Therapeutic Utility Debates

LAAM’s market exit stemmed from complex interactions between cardiac safety data and evolving treatment economics:

  • Cardiotoxicity Evidence:
  • Electrophysiological Profile: LAAM and metabolites inhibit hERG potassium channels, prolonging QTc intervals (mean increase: 9 ms vs. baseline, p=0.046) in randomized trials, with 7/31 LAAM patients developing borderline/prolonged QTc vs. 1/22 methadone patients [4].
  • Clinical Arrhythmias: Post-marketing surveillance identified ≥14 cases of torsades de pointes, triggering FDA boxed warnings in 2001 and ECG monitoring mandates [6] [8].
  • Metabolic Vulnerability: CYP3A4-mediated metabolism creates drug interaction risks (e.g., with erythromycin), exacerbating arrhythmia potential [6].

  • Therapeutic Utility Arguments:

  • Efficacy Advantages: Double-blind studies confirmed LAAM’s non-inferiority to methadone in retention rates (68% vs. 62%) and heroin abstinence, with logistical benefits from 3x/week dosing [4] [8].
  • Niche Application: FDA labeling specified use for patients failing methadone/buprenorphine due to intolerability or inadequate response [6] [9].
  • Economic Pressures: Declining uptake post-boxed warning reduced manufacturer revenue, while safety monitoring (ECGs, CYP genotyping) increased clinic costs [3] [6].

Table 3: Cardiac Risk vs. Therapeutic Utility Assessment

FactorCardiac Risk ParadigmTherapeutic Utility Argument
QTc EffectsDose-dependent prolongation >30 ms in 22.5% of patients [4]No symptomatic arrhythmias in controlled trials [4]
Patient SelectionContraindicated with baseline QTc >430 ms (M) or >450 ms (F) [6]ECG screening mitigates risk in eligible patients [3]
Clinical RoleBlack box warning deterred prescribing [6]Superior to methadone in 48-72hr withdrawal suppression [1]
Market ViabilityWithdrawal in Europe (2001) eroded confidence [9]FDA ANDA pathway remains open for generic entry [3]

Properties

CAS Number

43033-72-3

Product Name

Levomethadyl acetate hydrochloride

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride

Molecular Formula

C23H32ClNO2

Molecular Weight

390.0 g/mol

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1

InChI Key

UXBPQRGCVJOTNT-COBSGTNCSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Solubility

Soluble in DMSO

Synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.